2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]-
Description
2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a fluorine atom at the 6th position and a methylsulfonyl group at the 4th position, which can significantly influence its chemical properties and biological activities.
Properties
CAS No. |
820209-56-1 |
|---|---|
Molecular Formula |
C10H7FO5S |
Molecular Weight |
258.22 g/mol |
IUPAC Name |
(6-fluoro-2-oxochromen-4-yl) methanesulfonate |
InChI |
InChI=1S/C10H7FO5S/c1-17(13,14)16-9-5-10(12)15-8-3-2-6(11)4-7(8)9/h2-5H,1H3 |
InChI Key |
RTZHQHZZVSZRSK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC(=O)OC2=C1C=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]- typically involves the introduction of the fluorine and methylsulfonyl groups onto the benzopyran core. One common method is the electrophilic aromatic substitution reaction, where a fluorine source such as Selectfluor is used to introduce the fluorine atom. The methylsulfonyl group can be introduced using methylsulfonyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]- can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and methylsulfonyl groups can be substituted under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The methylsulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Fluorination: Selectfluor in acetonitrile.
Methylsulfonylation: Methylsulfonyl chloride in the presence of a base like triethylamine.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the methylsulfonyl group can yield a hydroxyl derivative, while reduction can lead to the formation of a dihydro derivative.
Scientific Research Applications
2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]- involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfonyl group can influence its solubility and metabolic stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 6-methyl-: Similar structure but with a methyl group instead of a fluorine atom.
2H-1-Benzopyran-2-one, 7-fluoro-4-hydroxy-: Similar structure but with a hydroxyl group instead of a methylsulfonyl group.
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
The presence of both the fluorine and methylsulfonyl groups in 2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]- makes it unique compared to other benzopyran derivatives. These functional groups can significantly alter the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for various applications.
Biological Activity
2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]- is a synthetic compound belonging to the benzopyran family. This compound features a fluorine atom at the 6th position and a methylsulfonyl group at the 4th position of the benzopyran core, which significantly influences its chemical behavior and biological activities. The unique substituents enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structure of 2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]- can be represented as follows:
Key Structural Features
- Fluorine Atom : Enhances binding affinity to certain receptors.
- Methylsulfonyl Group : Improves solubility and metabolic stability.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The electronegativity of the fluorine atom and the solubility effects of the methylsulfonyl group modulate various biological pathways. These interactions can lead to significant therapeutic effects, including antimicrobial and anticancer properties.
Anticancer Activity
Research indicates that compounds within the benzopyran family often exhibit significant anticancer properties. A study highlighted that similar compounds demonstrated cytotoxic effects against non-small cell lung cancer cells (A549) with IC50 values lower than those of established drugs like 5-fluorouracil . The potential for apoptosis induction through mitochondrial pathways has been observed in related compounds, suggesting that 2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]- could exhibit similar mechanisms.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2H-1-Benzopyran-2-one, 7-(3,7-dimethyl-2,6-octadienyl)oxy | Contains a geranyloxy group | Known for anti-inflammatory properties |
| Coumarin | Simple benzopyran structure without additional substituents | Widely studied for anticoagulant properties |
| Quercetin (Flavonoid) | Polyphenolic structure with multiple hydroxyl groups | Exhibits strong antioxidant activity |
The presence of both the fluorine and methylsulfonyl groups in 2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]- makes it unique compared to other benzopyran derivatives, enhancing its biological activity.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes starting from simple precursors. Common methods include:
- Electrophilic Aromatic Substitution : Using Selectfluor for fluorination.
- Methylsulfonylation : Employing methylsulfonyl chloride in the presence of a base like triethylamine.
- Purification Techniques : Such as recrystallization or chromatography to achieve high yield and purity.
Case Studies
Although direct case studies specifically focused on 2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]- are scarce, related research provides insights into its potential applications:
- Flavonol Derivatives : A study synthesized flavonol derivatives that showed promising anticancer activity against A549 cells with IC50 values comparable to existing treatments .
- Inhibition Studies : Compounds structurally similar to benzopyrans have been evaluated for their inhibitory effects on enzymes such as hMAO-A and hMAO-B, showcasing their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
